molecular formula C11H20N2O4 B12941949 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Cat. No.: B12941949
M. Wt: 244.29 g/mol
InChI Key: RLVGYLYSDLDRAZ-MRVPVSSYSA-N
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Description

®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the azetidine ring.

Scientific Research Applications

®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the azetidine ring and the Boc-protected amino group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

RLVGYLYSDLDRAZ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N

Origin of Product

United States

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